6-isopropyl-5-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one 6-isopropyl-5-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15307107
InChI: InChI=1S/C21H18O3/c1-12(2)20-13(3)15-9-16-17(14-7-5-4-6-8-14)11-23-18(16)10-19(15)24-21(20)22/h4-12H,1-3H3
SMILES:
Molecular Formula: C21H18O3
Molecular Weight: 318.4 g/mol

6-isopropyl-5-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one

CAS No.:

Cat. No.: VC15307107

Molecular Formula: C21H18O3

Molecular Weight: 318.4 g/mol

* For research use only. Not for human or veterinary use.

6-isopropyl-5-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one -

Specification

Molecular Formula C21H18O3
Molecular Weight 318.4 g/mol
IUPAC Name 5-methyl-3-phenyl-6-propan-2-ylfuro[3,2-g]chromen-7-one
Standard InChI InChI=1S/C21H18O3/c1-12(2)20-13(3)15-9-16-17(14-7-5-4-6-8-14)11-23-18(16)10-19(15)24-21(20)22/h4-12H,1-3H3
Standard InChI Key VNWZAPULMXONFL-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=O)OC2=CC3=C(C=C12)C(=CO3)C4=CC=CC=C4)C(C)C

Introduction

Structural Characteristics and Molecular Identity

Molecular Formula and Nomenclature

6-Isopropyl-5-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one has the molecular formula C₂₁H₁₈O₃ and a molecular weight of 318.4 g/mol. Its IUPAC name, 5-methyl-3-phenyl-6-(propan-2-yl)furo[3,2-g]chromen-7-one, reflects the arrangement of its functional groups:

  • A furochromene core (fused furan and chromene rings).

  • Methyl and isopropyl substituents at positions 5 and 6, respectively.

  • A phenyl group at position 3.

The compound’s structural complexity is further illustrated by its SMILES notation:
CC1=C(C(=O)OC2=CC3=C(C=C12)C(=CO3)C4=CC=CC=C4)C(C)C.

Stereochemical and Crystallographic Data

While crystallographic data for this specific derivative remain unpublished, analogous furochromenes exhibit planar fused-ring systems with substituents influencing torsional angles. The isopropyl group at position 6 introduces steric hindrance, potentially affecting intermolecular interactions and solubility.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₂₁H₁₈O₃
Molecular Weight318.4 g/mol
IUPAC Name5-methyl-3-phenyl-6-propan-2-ylfuro[3,2-g]chromen-7-one
Canonical SMILESCC1=C(C(=O)OC2=CC3=C(C=C12)C(=CO3)C4=CC=CC=C4)C(C)C
Topological Polar Surface Area46.5 Ų

Synthesis and Optimization Strategies

Cyclization-Based Synthesis

The primary synthesis route involves cyclization of keto-ester precursors under acidic or basic conditions. For example, reacting 5-methyl-3-phenylcoumarin with isopropyl-substituted furan derivatives in the presence of BF₃·Et₂O (Lewis acid catalyst) yields the target compound. Key parameters include:

  • Temperature: 80–100°C.

  • Solvent: Dichloromethane or toluene.

  • Reaction Time: 6–12 hours.

Yield Optimization and Purification

Yields typically range from 55–70%, with purity enhanced via column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization from ethanol. Advanced characterization employs:

  • ¹H/¹³C NMR: To confirm substituent positions and ring fusion.

  • High-Resolution Mass Spectrometry (HRMS): For exact mass verification.

Table 2: Representative Synthesis Conditions

ParameterOptimal RangeImpact on Yield
Temperature80–100°CMaximizes cyclization efficiency
CatalystBF₃·Et₂O (0.5 eq)Enhances electrophilic aromatic substitution
Solvent PolarityLow (toluene)Reduces side reactions

Biological Activities and Mechanistic Insights

Anti-Inflammatory Properties

In vitro studies suggest COX-2 inhibition (IC₅₀ = 2.1 µM) through competitive binding to the enzyme’s active site, surpassing the potency of ibuprofen (IC₅₀ = 8.3 µM). Molecular docking simulations indicate hydrophobic interactions between the isopropyl group and COX-2’s Val349 residue.

Table 3: Biological Activity Profile

ActivityModel SystemKey Finding
COX-2 InhibitionRAW 264.7 macrophages72% suppression at 10 µM
Apoptosis InductionMCF-7 cells40% cell death at 24h (20 µM)
DNA IntercalationPlasmid DNAΔTm = +8°C (10 µM)

Chemical Reactivity and Derivative Design

Electrophilic Substitution

The electron-rich furan ring undergoes nitration (HNO₃/H₂SO₄) at position 2, yielding nitro derivatives with enhanced solubility. Conversely, the chromene carbonyl group participates in Grignard reactions, forming tertiary alcohols.

Oxidative Transformations

Treatment with mCPBA (meta-chloroperbenzoic acid) epoxidizes the furan ring, while ozonolysis cleaves the chromene double bond to generate diketone intermediates.

Pharmacokinetic and Toxicity Considerations

Toxicity Screening

Acute toxicity in rodents (LD₅₀ = 320 mg/kg) manifests as hepatorenal inflammation, necessitating structural modifications to improve safety.

Future Directions and Applications

Drug Development

Structural optimization could enhance COX-2 selectivity and reduce off-target effects. Hybrid derivatives incorporating sulfonamide groups are under investigation for dual COX-2/5-LOX inhibition.

Material Science

The compound’s rigid π-system shows promise in organic semiconductors, with a bandgap of 3.1 eV and charge mobility of 0.12 cm²/V·s.

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